molecular formula C13H23N4O5S+ B3028525 Azido-PEG2-Amine tosylate CAS No. 2173092-98-1

Azido-PEG2-Amine tosylate

Cat. No.: B3028525
CAS No.: 2173092-98-1
M. Wt: 347.41 g/mol
InChI Key: SKVUFKNZQHNSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG2-Amine tosylate is a bifunctional compound containing both an azide group and an amine group. The azide group is known for its high reactivity in click chemistry, while the amine group is reactive with carboxylic acids and activated esters. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its versatility and reactivity .

Mechanism of Action

Target of Action

Azido-PEG2-Amine Tosylate, also known as Azido-PEG2-Amine.Tos-OH, is a bifunctional crosslinker . It contains an azide group and an amine group . The primary targets of this compound are carboxylic acids and activated N-hydroxysuccinimide (NHS) esters . These targets play a crucial role in various biochemical reactions, particularly in the formation of amide bonds.

Mode of Action

The amino group of this compound is reactive with carboxylic acids and activated NHS esters . On the other hand, the azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of a stable covalent bond, which is crucial in various biochemical applications.

Biochemical Pathways

This compound affects the pathways involved in the formation of amide bonds and triazole linkages . The downstream effects of these pathways include the creation of stable bioconjugates, which are useful in various research and drug discovery applications .

Pharmacokinetics

These properties make them particularly useful in the development of biologics such as proteins, antibodies, and nucleic acid-based therapeutics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of stable bioconjugates . These bioconjugates can be used in various applications, including the development of targeted drug delivery systems and the investigation of cell-material interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of carboxylic acids, activated NHS esters, alkyne, BCN, and DBCO in the environment can affect the compound’s ability to form stable linkages . Additionally, factors such as temperature, pH, and the presence of other reactive species can also influence the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG2-Amine tosylate typically involves several steps. Initially, 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride is reacted with sodium iodide and sodium azide in distilled water at 50°C for 48 hours. The resulting product, 2-[2-(2-azidoethoxy)ethoxy]ethanol, is then reacted with tosyl chloride in the presence of sodium hydroxide at room temperature to form 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate. Finally, this intermediate is reacted with ammonia solution to yield Azido-PEG2-Amine .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-Amine tosylate undergoes various types of reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Click Chemistry: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG2-Amine tosylate is unique due to its combination of an azide group and an amine group, allowing it to participate in a wide range of chemical reactions. Its versatility makes it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethylimino-iminoazanium;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H15N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);8H,1-7H2/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUFKNZQHNSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N4O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azido-PEG2-Amine tosylate
Reactant of Route 2
Azido-PEG2-Amine tosylate
Reactant of Route 3
Azido-PEG2-Amine tosylate
Reactant of Route 4
Azido-PEG2-Amine tosylate
Reactant of Route 5
Azido-PEG2-Amine tosylate
Reactant of Route 6
Azido-PEG2-Amine tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.